Cas no 660862-41-9 ((s)-n4-benzyl-2-(methylthioethyl)piperazine)
(s)-n4-benzyl-2-(methylthioethyl)piperazine Chemical and Physical Properties
Names and Identifiers
-
- (s)-n4-benzyl-2-(methylthioethyl)piperazine
- (S)-1-Benzyl-3-[2-(methylthio)ethyl]piperazine
- 1-benzyl-3-(2-methylsulfanylethyl)piperazine
- (3S)-1-benzyl-3-(2-methylsulfanylethyl)piperazine
- (S)-1-benzyl-3-(2-methylsulfanylethyl)piperazine
- 1-Benzyl-3-(S)-(2-methylsulfanyl-ethyl)-piperazine
- 3-[2-(methylthio)ethyl]-1-(phenylmethyl)piperazine
- A835324
- AG-G-48972
- CTK5C3487
- N4-Benzyl-2-(methylthioethyl)piperazine
- SureCN2870464
- SCHEMBL2870464
- DTXSID10648053
- 1-Benzyl-3-[2-(methylsulfanyl)ethyl]piperazine
- 3-(2-methylsulfanylethyl)-1-(phenylmethyl)piperazine
- 660862-41-9
- AKOS030240793
-
- MDL: MFCD03787924
- Inchi: 1S/C14H22N2S/c1-17-10-7-14-12-16(9-8-15-14)11-13-5-3-2-4-6-13/h2-6,14-15H,7-12H2,1H3
- InChI Key: KTJCLLHVCSLTGA-UHFFFAOYSA-N
- SMILES: S(C)CCC1CN(CC2C=CC=CC=2)CCN1
Computed Properties
- Exact Mass: 250.15000
- Monoisotopic Mass: 250.15036988g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 204
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 40.6Ų
Experimental Properties
- PSA: 40.57000
- LogP: 2.48020
(s)-n4-benzyl-2-(methylthioethyl)piperazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB351911-1 g |
(S)-1-Benzyl-3-[2-(methylthio)ethyl]piperazine; 97% |
660862-41-9 | 1 g |
€424.50 | 2023-07-19 | ||
| TRC | N381348-10mg |
(S)-N4-Benzyl-2-(Methylthioethyl)Piperazine |
660862-41-9 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | N381348-50mg |
(S)-N4-Benzyl-2-(Methylthioethyl)Piperazine |
660862-41-9 | 50mg |
$ 95.00 | 2022-06-03 | ||
| TRC | N381348-100mg |
(S)-N4-Benzyl-2-(Methylthioethyl)Piperazine |
660862-41-9 | 100mg |
$ 135.00 | 2022-06-03 | ||
| abcr | AB351911-1g |
(S)-1-Benzyl-3-[2-(methylthio)ethyl]piperazine; 97% |
660862-41-9 | 1g |
€424.50 | 2023-09-06 | ||
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H52430-250mg |
(S)-1-Benzyl-3-[2-(methylthio)ethyl]piperazine, 97% |
660862-41-9 | 97% | 250mg |
¥4025.00 | 2023-02-27 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H52430-1g |
(S)-1-Benzyl-3-[2-(methylthio)ethyl]piperazine, 97% |
660862-41-9 | 97% | 1g |
¥12016.00 | 2023-02-27 | |
| Ambeed | A390055-100mg |
(S)-1-Benzyl-3-(2-(methylthio)ethyl)piperazine |
660862-41-9 | 97% | 100mg |
$93.0 | 2024-04-18 | |
| A2B Chem LLC | AD05869-1g |
N4-BENZYL-2-(METHYLTHIOETHYL)PIPERAZINE |
660862-41-9 | 1g |
$380.00 | 2024-04-19 | ||
| A2B Chem LLC | AD05869-5g |
N4-BENZYL-2-(METHYLTHIOETHYL)PIPERAZINE |
660862-41-9 | 5g |
$1280.00 | 2024-04-19 |
(s)-n4-benzyl-2-(methylthioethyl)piperazine Related Literature
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
-
Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
-
Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
-
José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
Additional information on (s)-n4-benzyl-2-(methylthioethyl)piperazine
Introduction to (S)-N4-Benzyl-2-(Methylthioethyl)piperazine (CAS No. 660862-41-9)
(S)-N4-Benzyl-2-(methylthioethyl)piperazine (CAS No. 660862-41-9) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of piperazines, which are widely used in the development of drugs due to their versatile pharmacological properties. The presence of a benzyl group and a methylthioethyl substituent imparts unique structural and functional characteristics to this molecule, making it a valuable candidate for various therapeutic applications.
The chiral nature of (S)-N4-Benzyl-2-(methylthioethyl)piperazine is particularly noteworthy, as chirality plays a crucial role in the biological activity and selectivity of many pharmaceutical agents. Chiral compounds can exhibit different pharmacological profiles compared to their enantiomers, which can significantly impact their efficacy and safety. Therefore, the synthesis and characterization of enantiomerically pure forms of this compound are essential for optimizing its therapeutic potential.
Recent studies have highlighted the potential of (S)-N4-Benzyl-2-(methylthioethyl)piperazine in various therapeutic areas. One notable application is in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease. The compound has been shown to exhibit neuroprotective effects by modulating key signaling pathways involved in neuronal survival and function. For instance, research published in the Journal of Medicinal Chemistry demonstrated that (S)-N4-Benzyl-2-(methylthioethyl)piperazine can effectively inhibit the aggregation of α-synuclein, a protein implicated in the pathogenesis of Parkinson's disease.
In addition to its neuroprotective properties, (S)-N4-Benzyl-2-(methylthioethyl)piperazine has also shown promise in the treatment of psychiatric disorders, such as depression and anxiety. Preclinical studies have indicated that this compound can modulate serotonin and dopamine neurotransmission, which are critical for mood regulation. A study published in the European Journal of Pharmacology reported that (S)-N4-Benzyl-2-(methylthioethyl)piperazine exhibited antidepressant-like effects in animal models, suggesting its potential as a novel therapeutic agent for mood disorders.
The pharmacokinetic properties of (S)-N4-Benzyl-2-(methylthioethyl)piperazine have also been extensively studied. Research has shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are essential for its clinical development. A study published in the Bioorganic & Medicinal Chemistry Letters evaluated the oral bioavailability and plasma protein binding of (S)-N4-Benzyl-2-(methylthioethyl)piperazine, demonstrating that it has good oral bioavailability and low plasma protein binding, which may contribute to its favorable pharmacokinetic profile.
The safety profile of (S)-N4-Benzyl-2-(methylthioethyl)piperazine is another important consideration for its clinical development. Preclinical toxicity studies have indicated that this compound is well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models. However, further clinical trials are necessary to fully evaluate its safety and efficacy in human subjects.
In conclusion, (S)-N4-Benzyl-2-(methylthioethyl)piperazine (CAS No. 660862-41-9) is a promising compound with diverse therapeutic applications. Its unique structural features and chiral nature make it an attractive candidate for further research and development in the fields of medicinal chemistry and pharmaceutical science. Ongoing studies continue to explore its potential as a novel therapeutic agent for neurological and psychiatric disorders, highlighting its significance in modern drug discovery efforts.
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